molecular formula C10H18ClNO B1431538 10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride CAS No. 1303968-20-8

10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride

Cat. No.: B1431538
CAS No.: 1303968-20-8
M. Wt: 203.71 g/mol
InChI Key: AGVPGLCDHZYMIS-UHFFFAOYSA-N
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Description

10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It is known for its unique spirocyclic structure, which consists of a spiro-connected azabicyclic ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-6-aza-spiro[45]decan-9-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of 10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different ketones or alcohols, while reduction could produce various amines or hydrocarbons. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific spirocyclic structure and the presence of the methyl group at the 10th position.

Properties

IUPAC Name

10-methyl-6-azaspiro[4.5]decan-9-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-8-9(12)4-7-11-10(8)5-2-3-6-10;/h8,11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVPGLCDHZYMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCNC12CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303968-20-8
Record name 6-Azaspiro[4.5]decan-9-one, 10-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303968-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride
Reactant of Route 2
10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride
Reactant of Route 3
10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride
Reactant of Route 4
10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride
Reactant of Route 5
10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride
Reactant of Route 6
10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride

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